molecular formula C11H11N3O3S B2406399 5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide CAS No. 941903-28-2

5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2406399
CAS No.: 941903-28-2
M. Wt: 265.29
InChI Key: UPXGNEHQHBSDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a thiophene ring, another five-membered heterocyclic compound containing a sulfur atom .

Scientific Research Applications

Synthesis and Structural Analysis

Isoxazole derivatives are synthesized through various chemical reactions and are analyzed for their structural and molecular properties. Studies on similar compounds, such as 3-methylisoxazole-5-carboxamides and their derivatives, demonstrate the versatility of isoxazole frameworks in synthesizing compounds with potential biological and material applications. For instance, the one-pot synthesis of 3-methylisoxazole-5-carboxamides showcases the chemical flexibility and applicability of isoxazole derivatives in creating pharmacologically relevant structures (Martins et al., 2002).

Antitumor Properties

Isoxazole derivatives have been explored for their antitumor properties. The synthesis of imidazotetrazines, compounds structurally related to isoxazole derivatives, has shown broad-spectrum antitumor activity. These studies indicate the potential of isoxazole-related structures in the development of new antitumor agents, with some compounds demonstrating curative activity against specific types of leukemia (Stevens et al., 1984).

Herbicidal and Insecticidal Activity

Research into isoxazole derivatives has also extended to applications in agriculture, where certain isoxazole compounds exhibit significant herbicidal and insecticidal activities. The development of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, for example, has shown promise in controlling broadleaf and narrowleaf weeds, highlighting the agricultural relevance of isoxazole derivatives (Hamper et al., 1995).

Carbonic Anhydrase Inhibition

Isoxazole-containing sulfonamides have been identified as potent inhibitors of carbonic anhydrase II and VII, enzymes involved in various physiological processes. The inhibition of these enzymes suggests therapeutic potentials for isoxazole derivatives in treating conditions like glaucoma and neuropathic pain, further underscoring the pharmacological applications of these compounds (Altug et al., 2017).

Future Directions

Given the significance of isoxazole and thiophene moieties in drug discovery , it would be interesting to further investigate the properties and potential applications of “5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide”. This could involve developing new synthetic strategies, investigating its mechanism of action, and assessing its safety and efficacy in preclinical and clinical studies.

Properties

IUPAC Name

5-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-6-5-8(14-17-6)10(16)13-11-7(3-4-18-11)9(15)12-2/h3-5H,1-2H3,(H,12,15)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXGNEHQHBSDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=CS2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.